![molecular formula C14H13FN4O3 B5541724 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7,8,9-HEXAHYDRO-1H-PURINE-2,6,8-TRIONE](/img/structure/B5541724.png)
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7,8,9-HEXAHYDRO-1H-PURINE-2,6,8-TRIONE
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Overview
Description
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7,8,9-HEXAHYDRO-1H-PURINE-2,6,8-TRIONE is a complex organic compound with a unique structure that includes a fluorophenyl group and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of isocyanide reagents and condensation reactions under mild conditions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes that ensure consistent quality and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7,8,9-HEXAHYDRO-1H-PURINE-2,6,8-TRIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7,8,9-HEXAHYDRO-1H-PURINE-2,6,8-TRIONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7,8,9-HEXAHYDRO-1H-PURINE-2,6,8-TRIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives and purine analogs, such as:
- 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 2-FLUOROPHENYLMETHYLSULFONE
Uniqueness
The uniqueness of 7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,3,6,7,8,9-HEXAHYDRO-1H-PURINE-2,6,8-TRIONE lies in its specific structural features, such as the presence of both a fluorophenyl group and a purine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-9H-purine-2,6,8-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3/c1-17-11-10(12(20)18(2)14(17)22)19(13(21)16-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRANYPHRBGLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=O)N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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